1-Methyl-1-(m-tolyl)hydrazine
Description
Historical Context of Hydrazine (B178648) Chemistry Research
The journey of hydrazine chemistry began in the late 19th century. In 1875, the German chemist Emil Fischer first coined the name "hydrazine" while working on organic compounds derived from mono-substituted hydrazine. orgsyn.org Fischer's early work led to the synthesis of phenylhydrazine, a foundational discovery in the field. ambeed.comsorbonne-universite.fr However, it was Theodor Curtius who first synthesized hydrazine itself in 1887, producing hydrazine sulfate (B86663) from the treatment of organic diazides with dilute sulfuric acid. orgsyn.orgambeed.com Despite his efforts, Curtius could not isolate the pure compound. The preparation of pure anhydrous hydrazine was later achieved by the Dutch chemist Lobry de Bruyn in 1895. orgsyn.orgambeed.com
A significant advancement in hydrazine production came in 1907 with the development of the Olin Raschig process by Friedrich August Raschig. ambeed.com This method, involving the reaction of ammonia (B1221849) with sodium hypochlorite, enabled more efficient and economical production, paving the way for its industrial use. ambeed.com The strategic importance of hydrazine skyrocketed during World War II, when it was recognized as an ideal high-energy rocket fuel. ambeed.comontosight.ai The Germans utilized a mixture of hydrazine hydrate, methanol, and water, codenamed "C-Stoff," to power the Messerschmitt Me 163B, the first rocket-powered fighter plane. orgsyn.orgambeed.com Following the war, the applications of hydrazine and its derivatives expanded significantly, finding use as oxygen scavengers in power plant boilers, precursors for foaming agents in plastics, and key intermediates in the manufacturing of pharmaceuticals and agrochemicals. orgsyn.orgontosight.ai
Significance of Substituted Hydrazines in Chemical Science
Substituted hydrazines, a class of organic compounds derived by replacing one or more hydrogen atoms of hydrazine (N₂H₄) with organic groups, are of immense importance in chemical science. orgsyn.orgnih.gov Their utility stems from their unique chemical reactivity, which makes them versatile building blocks in organic synthesis.
One of the most notable applications of substituted hydrazines is in the formation of hydrazones. Hydrazones are formed through the reaction of a substituted hydrazine with an aldehyde or a ketone. rsc.orgrsc.org These hydrazone derivatives are not merely intermediates but are central to many powerful synthetic transformations. For example, the Wolff–Kishner reduction uses a hydrazone intermediate to convert a carbonyl group into a methylene (B1212753) group. orgsyn.org Furthermore, hydrazones are crucial precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles, which are prevalent in many natural products and pharmaceuticals. rsc.orgmolaid.comscispace.com
The significance of substituted hydrazines extends deeply into medicinal chemistry and materials science. Derivatives of hydrazines and hydrazones are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgrsc.orgmolaid.comimist.ma They are also employed as selective metal-extracting agents in analytical chemistry and are used in the synthesis of textile dyes. rsc.orgmolaid.com The ability to readily introduce various substituents onto the hydrazine core allows chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to a vast and diverse chemical space for discovering new drugs, materials, and chemical reagents. imist.ma
Overview of Research Trajectories for 1-Methyl-1-(m-tolyl)hydrazine
This compound is a specific example of an asymmetrically disubstituted hydrazine, where a methyl group and a meta-tolyl group are attached to the same nitrogen atom. It is available commercially as a research chemical, indicating its use in laboratory-scale synthesis. ambeed.combldpharm.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 72233-91-1 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.20 g/mol |
| IUPAC Name | 1-methyl-1-(3-methylphenyl)hydrazine |
| SMILES Code | NN(C)C1=CC=CC(C)=C1 |
| MDL Number | MFCD03844802 |
Data sourced from multiple chemical suppliers. ambeed.combldpharm.com
A review of published scientific literature indicates that dedicated research focusing specifically on this compound is limited. Most available studies focus on its isomer, m-tolylhydrazine (B1362546) (where the hydrazine group is attached to the tolyl ring and the second nitrogen is unsubstituted), which is a common reagent in the synthesis of various heterocyclic compounds. For instance, m-tolylhydrazine is used to create bioactive molecules like 1-(m-Tolyl)triazole-4-carbaldehyde and various pyrazole (B372694) derivatives. ontosight.airsc.org An electrochemical sensor for the detection of m-tolylhydrazine has also been developed, highlighting the interest in this class of compounds. researchgate.netrsc.org
While direct research on this compound is not widely documented, its structure suggests potential applications analogous to other 1,1-disubstituted hydrazines. For example, 1-methyl-1-phenylhydrazine (B1203642) has been used in reactions with isothiocyanates to synthesize thiourea (B124793) derivatives, which are then studied for their structural and supramolecular properties. researchgate.net It is plausible that this compound could participate in similar reactions, such as C-N bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig or Chan-Lam couplings) to generate more complex amine-containing structures. ambeed.com Future research could explore the reactivity of this compound as a nucleophile and its utility as a precursor for novel heterocyclic systems or as a ligand in coordination chemistry, areas where substituted hydrazines have traditionally shown great promise.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-(3-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-3-5-8(6-7)10(2)9/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABANUKHECQXXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356650 | |
| Record name | 1-Methyl-1-(m-tolyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72233-91-1 | |
| Record name | 1-Methyl-1-(m-tolyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-(m-tolyl)hydrazine | |
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Ii. Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 1-Methyl-1-(m-tolyl)hydrazine
The synthesis of this compound, an unsymmetrically disubstituted hydrazine (B178648), can be approached through several established methodologies in organic chemistry. While specific literature on high-throughput or advanced routes for this particular compound is limited, its structure lends itself to synthesis via classical methods such as the alkylation of a corresponding arylhydrazine or the reduction of an N-nitroso precursor. A common conceptual pathway involves the methylation of m-tolylhydrazine (B1362546), where the methyl group is selectively introduced onto one of the nitrogen atoms. Another route involves the synthesis of N-methyl-m-toluidine, followed by nitrosation and subsequent reduction to yield the target hydrazine.
This compound serves as a key building block in the synthesis of various heterocyclic compounds through condensation reactions with carbonyls. The reactivity is centered on the terminal, more nucleophilic nitrogen atom (-NH2), which readily reacts with aldehydes and ketones.
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for producing the indole aromatic heterocycle from a substituted phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgthermofisher.com Discovered by Emil Fischer in 1883, this reaction remains a primary method for synthesizing substituted indoles, including many pharmaceutical agents like triptans. wikipedia.orgnih.gov
The process begins with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a hydrazone. This intermediate tautomerizes to an ene-hydrazine, which then undergoes a orientjchem.orgorientjchem.org-sigmatropic rearrangement. nih.gov Subsequent cyclization and elimination of an ammonia (B1221849) molecule result in the formation of the aromatic indole ring. wikipedia.org The use of this compound specifically leads to indoles that are substituted with a methyl group on the indole nitrogen (N1 position) and a methyl group on the benzene (B151609) ring (at either the 4- or 6-position, depending on the cyclization regiochemistry). The choice of acid catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed. nih.govalfa-chemistry.com
Modern modifications to the synthesis, such as the Buchwald modification, allow for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org Microwave irradiation has also been shown to promote the reaction, often leading to shorter reaction times and higher yields. alfa-chemistry.com
| Carbonyl Reactant | IUPAC Name | Resulting Indole Product (Major Isomer) | IUPAC Name |
| Acetone | Propan-2-one | 1,2,3,6-Tetramethyl-1H-indole | 1,2,3,6-Tetramethyl-1H-indole |
| Propiophenone | 1-Phenylpropan-1-one | 1,6-Dimethyl-2-methyl-3-phenyl-1H-indole | 1,6-Dimethyl-2-methyl-3-phenyl-1H-indole |
| Cyclohexanone | Cyclohexanone | 1,2,3,4-Tetrahydro-5-methyl-1-methylcarbazole | 1,2,3,4-Tetrahydro-5,9-dimethylcarbazole |
This compound reacts with 1,3-dicarbonyl compounds to form five-membered heterocyclic rings. The reaction with 1,3-diketones yields substituted pyrazoles, while the reaction with β-ketoesters produces pyrazolones. These reactions, often variants of the Knorr pyrazole (B372694) synthesis, are highly efficient for creating these important structural motifs. ias.ac.inorganic-chemistry.org
In the synthesis of pyrazoles, this compound is condensed with a 1,3-diketone, such as acetylacetone. The reaction proceeds via a one-pot mechanism where the hydrazine condenses with the dicarbonyl compound, followed by an acid-catalyzed cyclization and dehydration to afford the aromatic pyrazole ring. organic-chemistry.org The substitution pattern of the resulting pyrazole is determined by the specific diketone used.
For pyrazolone formation, a β-ketoester like ethyl acetoacetate is used as the dicarbonyl component. The reaction with this compound proceeds similarly to yield a 5-pyrazolone derivative. ias.ac.inorientjchem.org Because the starting hydrazine is already N-methylated, the product is fixed as a 1-methyl-1-(m-tolyl) substituted pyrazolone, avoiding the tautomerism often seen with unsubstituted hydrazines. mdpi.com
| 1,3-Dicarbonyl Reactant | IUPAC Name | Resulting Heterocyclic Product | IUPAC Name |
| Acetylacetone | Pentane-2,4-dione | 1-(m-tolyl)-1,3,5-trimethyl-1H-pyrazole | 1-(3-Methylphenyl)-1,3,5-trimethyl-1H-pyrazole |
| Ethyl Acetoacetate | Ethyl 3-oxobutanoate | 3-Methyl-1-(m-tolyl)-1-methyl-1H-pyrazol-5(4H)-one | 3-Methyl-1-(3-methylphenyl)-1-methyl-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | 1,3-Diphenylpropane-1,3-dione | 1-(m-tolyl)-1-methyl-3,5-diphenyl-1H-pyrazole | 1-(3-Methylphenyl)-1-methyl-3,5-diphenyl-1H-pyrazole |
The synthetic utility of this compound can be expanded through various derivatization strategies targeting its reactive -NH2 group. These modifications introduce new functional groups, altering the compound's chemical properties and allowing for its incorporation into a wider range of molecular architectures. Common strategies include acylation and sulfonylation.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides converts the hydrazine into the corresponding hydrazide. This transformation is typically rapid and high-yielding.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields N-substituted sulfonohydrazides.
These derivatization reactions are fundamental transformations that leverage the nucleophilicity of the terminal nitrogen atom of the hydrazine core. researchgate.net
Applying the principles of green chemistry to the synthesis of this compound and its derivatives can significantly reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com
Key green strategies applicable to these syntheses include:
Solvent-Free and Aqueous Reactions: Conducting reactions using grinding techniques (mechanochemistry) or in aqueous media can eliminate the need for volatile and often toxic organic solvents. orientjchem.orgrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.net
Organocatalysis: Employing non-toxic, recyclable organocatalysts such as L-proline can provide an environmentally benign alternative to traditional acid or metal catalysts in condensation reactions. mdpi.com
One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency, reduces solvent waste, and increases atom economy. The synthesis of pyrazoles from ketones, acid chlorides, and hydrazine is a prime example of such a process. organic-chemistry.org
These approaches represent a shift towards more sustainable and efficient chemical manufacturing processes. researchgate.net
Condensation Reactions with Carbonyl Compounds
Reaction Mechanisms and Kinetics of this compound
The reaction mechanisms involving this compound are well-understood extensions of classical organic reactions. The kinetics of these reactions are influenced by both electronic and steric factors imparted by the methyl and m-tolyl substituents.
Reaction Mechanisms:
Hydrazone Formation: The initial step in reactions with carbonyls is the nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone. This step is typically acid-catalyzed.
Fischer Indole Synthesis: The accepted mechanism, proposed by Robinson, involves the tautomerization of the hydrazone to an ene-hydrazine, a orientjchem.orgorientjchem.org-sigmatropic rearrangement (a type of pericyclic reaction), rearomatization, and finally, cyclization with the elimination of ammonia. nih.gov The carbon-carbon bond formation step is often considered the rate-determining step. nih.gov
Pyrazole/Pyrazolone Formation: This reaction proceeds via a condensation-cyclization mechanism. It involves two sequential nucleophilic attacks: first, the terminal -NH2 group attacks one carbonyl group, and after dehydration, the second nitrogen atom attacks the remaining carbonyl group to close the ring, followed by a final dehydration step to yield the aromatic pyrazole.
Kinetics: Specific kinetic data for reactions of this compound are not extensively documented. However, general kinetic behavior can be inferred.
Electronic Effects: The presence of two electron-donating methyl groups (one on the nitrogen and one on the aromatic ring) increases the electron density on the hydrazine nitrogens. This enhances the nucleophilicity of the terminal -NH2 group, likely accelerating the initial rate of condensation with carbonyl compounds compared to unsubstituted phenylhydrazine.
Steric Effects: The steric bulk of the N-methyl and m-tolyl groups may hinder the approach of reactants and influence the energetics of transition states, particularly in the cyclization steps of the Fischer indole and pyrazole syntheses. This could potentially slow down these latter stages of the reaction sequence.
Studies on the decomposition and reaction kinetics of related hydrazine fuels like Monomethylhydrazine (MMH) and Unsymmetrical Dimethylhydrazine (UDMH) provide a framework for understanding the reactivity of such compounds, highlighting the importance of factors like bond dissociation energies and the stability of radical intermediates in thermal processes. mdpi.com
Mechanistic Investigations of Hydrazone Formation
The formation of hydrazones from the reaction of a hydrazine with an aldehyde or a ketone is a well-established condensation reaction. The generally accepted mechanism for this transformation, which is applicable to this compound, proceeds through a multi-step pathway, often catalyzed by the presence of an acid.
The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. While the reaction can proceed under neutral conditions, it is typically accelerated by acid catalysis. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine itself can be protonated, reducing its nucleophilicity and thereby slowing down the reaction. Thus, an optimal pH is generally required for maximum reaction velocity.
The presence of substituents on both the hydrazine and the carbonyl compound can also affect the reaction rate and equilibrium. For this compound, the electron-donating methyl group on the nitrogen atom and the tolyl ring can influence the nucleophilicity of the hydrazine.
Electrochemical Transformation Mechanisms
The electrochemical behavior of hydrazine and its derivatives has been a subject of interest, particularly their oxidation processes. While specific studies on the electrochemical transformation of this compound are not extensively documented, the mechanisms can be inferred from studies on analogous methylhydrazines.
The electro-oxidation of methylhydrazines at a platinum electrode typically involves an initial electron transfer step. For asymmetrically substituted hydrazines, the oxidation can lead to the formation of various products depending on the reaction conditions and the structure of the hydrazine. The process may involve the cleavage of the N-N bond and the formation of nitrogen gas.
Further electrochemical transformations can lead to the formation of radical intermediates, which can then undergo subsequent reactions. The nature of the substituents on the hydrazine molecule plays a crucial role in determining the stability of these intermediates and the final products of the electrochemical reaction. The tolyl group in this compound, for instance, can influence the electron density at the nitrogen atoms and thereby affect the oxidation potential and the pathway of the electrochemical transformation.
Kinetic Studies of Derivatization Reactions
The kinetics of the derivatization of hydrazines with carbonyl compounds to form hydrazones have been investigated to understand the factors influencing the reaction rates. These studies are pertinent to the reactions of this compound.
The reaction rate is dependent on the concentration of both the hydrazine and the carbonyl compound, as well as the pH of the medium, as discussed in the mechanistic section. Kinetic studies have shown that the reaction often follows second-order kinetics, being first order in both the hydrazine and the carbonyl compound.
The structure of the carbonyl compound also plays a significant role in the reaction kinetics. Aldehydes are generally more reactive than ketones due to steric and electronic factors. The presence of electron-withdrawing groups on the carbonyl compound can enhance its reactivity towards nucleophilic attack by the hydrazine. Conversely, bulky substituents on either the hydrazine or the carbonyl compound can sterically hinder the reaction, leading to a decrease in the reaction rate.
Table 1: Factors Influencing the Rate of Hydrazone Formation
| Factor | Effect on Reaction Rate | Rationale |
| pH | Optimal pH exists for maximum rate | Acid catalysis activates the carbonyl group, but excessive acidity protonates the hydrazine, reducing its nucleophilicity. |
| Structure of Carbonyl Compound | Aldehydes > Ketones | Aldehydes are sterically less hindered and electronically more reactive than ketones. |
| Electronic Effects of Substituents | Electron-withdrawing groups on the carbonyl compound increase the rate | Increased electrophilicity of the carbonyl carbon. |
| Steric Hindrance | Increased steric bulk on reactants decreases the rate | Hinders the approach of the nucleophilic hydrazine to the carbonyl carbon. |
| Temperature | Increased temperature generally increases the rate | Provides the necessary activation energy for the reaction. |
Derivatization and Functionalization of this compound
This compound serves as a versatile building block for the synthesis of a variety of organic compounds, particularly heterocyclic systems, through derivatization and functionalization reactions.
Synthesis of Novel Hydrazone Derivatives
The reaction of this compound with a wide range of aldehydes and ketones provides a straightforward route to novel hydrazone derivatives. The synthesis is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid.
These synthetic methods allow for the introduction of diverse structural motifs into the hydrazone molecule by varying the carbonyl precursor. This versatility is valuable for creating libraries of compounds for various applications, including medicinal chemistry and materials science. The resulting hydrazones can be characterized by standard spectroscopic techniques such as FT-IR, NMR, and mass spectrometry.
Creation of Pyrazole and Other Heterocyclic Systems
This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles.
Pyrazoles: The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction of this compound with a β-diketone, for example, leads to the formation of a pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.
Indoles: The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and aldehydes or ketones under acidic conditions. This compound can be employed in this reaction to produce substituted indoles. The mechanism involves the formation of a hydrazone intermediate, followed by a-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.
Triazoles: Arylhydrazines can also be utilized in the synthesis of 1,2,4-triazole derivatives through various synthetic strategies. These methods may involve multi-component reactions or cyclization of appropriately functionalized intermediates derived from the starting hydrazine.
Pyridazinones: The reaction of arylhydrazines with γ-keto acids or related compounds can lead to the formation of pyridazinone heterocycles. This cyclocondensation reaction provides a route to a class of compounds with known biological activities.
Table 2: Heterocyclic Systems Synthesized from Arylhydrazines
| Heterocyclic System | Key Reactants | General Reaction Type |
| Pyrazoles | 1,3-Dicarbonyl compounds | Cyclocondensation |
| Indoles | Aldehydes or ketones | Fischer Indole Synthesis |
| 1,2,4-Triazoles | Formamide, nitriles, etc. | Cyclization, Multicomponent reactions |
| Pyridazinones | γ-Keto acids | Cyclocondensation |
Structural Modifications for Enhanced Activity
The derivatives of this compound, particularly the heterocyclic compounds synthesized from it, are often subjects of structural modification to enhance their biological or material properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.
For instance, in the context of pyrazole derivatives, modifications at various positions of the pyrazole ring can significantly impact their biological activity. Substituents can be introduced to modulate factors such as lipophilicity, electronic properties, and steric interactions with biological targets. These modifications can be achieved by selecting appropriately substituted starting materials for the heterocyclic synthesis or by post-synthesis functionalization of the heterocyclic core.
The goal of such structural modifications is often to improve the potency, selectivity, and pharmacokinetic properties of the compounds. For example, the introduction of specific functional groups can enhance binding to a target enzyme or receptor, while modifications to other parts of the molecule can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Iii. Spectroscopic and Analytical Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise chemical structure of 1-Methyl-1-(m-tolyl)hydrazine. Techniques such as NMR, IR, and Mass Spectrometry offer complementary information that, when combined, allows for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the tolyl-methyl protons, and the N-H protons of the hydrazine (B178648) group. The aromatic protons on the m-tolyl group typically appear as a complex multiplet pattern in the range of δ 6.7-7.3 ppm. The singlet for the tolyl-methyl (Ar-CH₃) protons would be found further upfield, generally around δ 2.3 ppm. The N-methyl (N-CH₃) protons would also appear as a singlet, anticipated around δ 3.0 ppm. The protons on the terminal nitrogen (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons of the m-tolyl ring would produce a series of signals in the δ 110-150 ppm region. oregonstate.edu The quaternary carbon to which the hydrazine group is attached would be distinct from the protonated aromatic carbons. The tolyl-methyl carbon signal is expected in the aliphatic region, typically around δ 21 ppm, while the N-methyl carbon signal would appear further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Signal Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic (Ar-H) | ~ 6.7 - 7.3 | Complex multiplet |
| ¹H | Amine (N-H) | Variable | Broad singlet |
| ¹H | N-Methyl (N-CH₃) | ~ 3.0 | Singlet |
| ¹H | Tolyl-Methyl (Ar-CH₃) | ~ 2.3 | Singlet |
| ¹³C | Aromatic (Ar-C) | ~ 110 - 150 | Multiple signals |
| ¹³C | N-Methyl (N-CH₃) | ~ 40 - 50 | |
| ¹³C | Tolyl-Methyl (Ar-CH₃) | ~ 21 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Key expected absorptions include:
N-H Stretching: The hydrazine -NH₂ group will show one or two bands in the region of 3300-3500 cm⁻¹. These bands are typically of medium intensity.
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz
C-H Stretching (Aliphatic): The methyl groups (N-CH₃ and Ar-CH₃) will exhibit C-H stretching bands in the 2850-3000 cm⁻¹ region. vscht.cz
C=C Stretching (Aromatic): Aromatic ring carbon-carbon stretching vibrations result in characteristic absorptions in the 1400-1600 cm⁻¹ range. vscht.cz
C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1250-1335 cm⁻¹ region for aromatic amines. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydrazine (N-H) | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |
| Aromatic C-N | Stretch | 1250 - 1335 | Strong |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₈H₁₂N₂), the molecular weight is approximately 136.10 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 136. The fragmentation pattern is critical for structural confirmation. Common fragmentation pathways for this type of compound include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org
N-N Bond Cleavage: The relatively weak nitrogen-nitrogen bond can cleave, leading to characteristic fragments.
Loss of a Methyl Radical: Fragmentation can occur via the loss of a methyl radical (·CH₃, 15 Da) from either the N-methyl or tolyl-methyl position, resulting in a fragment ion at m/z 121.
The most stable fragments are more likely to form, leading to higher intensity peaks in the spectrum. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Notes |
| [M]⁺ | 136.1 | Molecular Ion |
| [M+H]⁺ | 137.1 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 159.1 | Sodium Adduct uni.lu |
| [M-CH₃]⁺ | 121.1 | Loss of a methyl group |
While this compound itself has UV absorption due to its aromatic ring, UV-Vis spectroscopy becomes a particularly powerful quantitative tool when used in conjunction with derivatization. Hydrazines react with aldehydes and ketones to form hydrazones, which are often highly colored compounds with strong absorption in the visible region of the electromagnetic spectrum. researchgate.net
For analytical purposes, a reagent such as 5-nitro-2-furaldehyde can be used to react with the hydrazine. researchgate.net This reaction produces a new compound with an extended conjugated system, causing a significant bathochromic shift (shift to longer wavelength) of the maximum absorbance (λmax). The intensity of the color produced is proportional to the concentration of the hydrazine, allowing for accurate quantification using a spectrophotometer. The selection of the derivatizing agent determines the specific λmax and sensitivity of the method. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose.
In a typical setup, the compound is injected onto a nonpolar stationary phase (e.g., a C18 column), and a polar mobile phase is used for elution. sielc.com The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. rasayanjournal.co.in A UV detector is commonly used to monitor the column effluent, as the tolyl group provides a strong chromophore.
The retention time of the main peak serves to identify the compound under specific chromatographic conditions. Purity is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. This method is highly accurate and reproducible for quality control purposes. rasayanjournal.co.in
Table 4: Typical RP-HPLC Conditions for Analysis of Aromatic Hydrazines
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) rasayanjournal.co.in |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture sielc.comrasayanjournal.co.in |
| Flow Rate | 1.0 mL/min rasayanjournal.co.in |
| Detection | UV Spectrophotometer (e.g., at 254 nm or 360 nm after derivatization) rasayanjournal.co.in |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) with Derivatization Techniques
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of hydrazines, including this compound, can be challenging due to their polarity and potential thermal instability. To overcome these issues, derivatization is commonly employed. This process involves reacting the analyte with a specific reagent to form a more volatile, stable, and less polar derivative that is more amenable to GC analysis. researchgate.net
The derivatization of hydrazines for GC analysis typically involves reaction with aldehydes or ketones to form the corresponding hydrazones. researchgate.net For instance, reagents like benzaldehyde and its derivatives (e.g., 4-chlorobenzaldehyde) or diones such as pentane-2,4-dione have been successfully used for various hydrazine compounds. researchgate.net The resulting derivatives exhibit improved chromatographic behavior, leading to better peak shapes and enhanced sensitivity. researchgate.net
The selection of the derivatization reagent is crucial and often depends on the specific detector being used. For detectors like the Nitrogen-Phosphorus Detector (NPD) or the Electron Capture Detector (ECD), which offer higher sensitivity than a standard Flame Ionization Detector (FID), reagents containing nitrogen or electron-capturing groups (like halogens) are preferred. researchgate.net The derivatization step not only improves the chromatographic properties of this compound but also allows for its extraction from aqueous matrices into an organic solvent, effectively pre-concentrating the sample and removing interferences. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in organic synthesis to monitor the progress of a reaction. youtube.com It allows for the qualitative assessment of the presence of reactants and products in a reaction mixture at various time points. rsc.org
To monitor a reaction involving this compound, such as its synthesis or its conversion to another product, small aliquots of the reaction mixture are taken at regular intervals. youtube.comrsc.org These aliquots, along with reference spots of the starting materials (e.g., m-tolylhydrazine (B1362546) and a methylating agent) and the expected product (this compound), are spotted on a TLC plate. youtube.com
The plate is then developed in a suitable mobile phase, which is a solvent system chosen to achieve good separation between the reactants, products, and any intermediates. As the reaction proceeds, TLC analysis will show the gradual disappearance of the reactant spots and the simultaneous appearance and intensification of the product spot. youtube.com The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. youtube.com By comparing the relative intensity of the spots, a chemist can quickly gauge the extent of the reaction's progress. youtube.comrsc.org This method is invaluable for determining the appropriate reaction time before proceeding with the work-up and purification steps. youtube.com
Electrochemical Sensing and Detection Methodologies
Electrochemical methods offer significant advantages for the detection of hydrazine compounds, including high sensitivity, selectivity, rapid response, and low cost. rsc.org Recent research has focused on developing novel sensor platforms for the accurate and efficient detection of m-tolyl hydrazine.
Development of Electrochemical Sensors for m-Tolyl Hydrazine
A notable development in this area is the fabrication of an electrochemical sensor using a nanocomposite of cadmium oxide (CdO) nanoparticles decorated on multi-walled carbon nanotubes (CNTs). researchgate.net This sensor was specifically designed for the detection of m-tolyl hydrazine hydrochloride (m-THyd). nih.govscispace.com
The sensor is constructed by depositing a thin layer of the CdO/CNT nanocomposite onto a glassy carbon electrode (GCE). researchgate.net The CNTs provide a large surface area and high electrical conductivity, while the CdO nanoparticles exhibit electrocatalytic activity towards the oxidation of hydrazine compounds. researchgate.netnih.gov This synergistic combination of materials results in a sensor with enhanced electrochemical response for the detection of m-tolyl hydrazine in a buffer medium. researchgate.net The preparation of the CdO/CNT nanocomposite is achieved through a wet-chemical co-precipitation technique at low temperatures. researchgate.net
Sensor Sensitivity, Linear Dynamic Range, and Detection Limits
The performance of the CdO/CNT-based electrochemical sensor for m-tolyl hydrazine has been quantitatively evaluated. The sensor demonstrates excellent analytical characteristics, including high sensitivity, a wide linear dynamic range, and a very low detection limit. researchgate.net
The calibration curve, which plots the current response versus the concentration of m-tolyl hydrazine, is linear over a broad concentration range. researchgate.netnih.govscispace.com This linearity is crucial for quantitative analysis. The key performance metrics for this sensor are summarized in the table below.
| Parameter | Value | Reference |
| Sensitivity | 25.7911 µA µM⁻¹ cm⁻² | researchgate.netnih.govscispace.com |
| Linear Dynamic Range (LDR) | 0.01 nM to 0.1 mM | researchgate.netnih.govscispace.com |
| Limit of Detection (LOD) | 4.0 ± 0.2 pM | researchgate.net |
This data is based on the electrochemical sensor utilizing cadmium oxide (CdO) nanoparticles decorated on multi-walled carbon nanotubes deposited on a glassy carbon electrode.
The high sensitivity is calculated from the slope of the calibration curve and the surface area of the electrode, while the exceptionally low limit of detection indicates the sensor's capability to detect minute quantities of m-tolyl hydrazine. researchgate.netnih.govscispace.com
Stability and Reproducibility of Sensing Platforms
For any analytical device, long-term stability and reproducibility are critical for reliable and consistent measurements. The electrochemical sensor developed for m-tolyl hydrazine, based on the CdO/CNT nanocomposite, has been shown to exhibit both long-term stability and good reproducibility. researchgate.net
Stability ensures that the sensor's response remains consistent over multiple uses and extended periods, which is essential for practical applications. Reproducibility refers to the ability to obtain similar results when measurements are performed with different, independently prepared sensors under the same conditions. nih.gov The favorable stability and reproducibility of this sensing platform suggest its robustness and potential for routine environmental monitoring. researchgate.netnih.gov
Interference Studies and Selectivity
Selectivity is a crucial parameter for a chemical sensor, as it defines its ability to detect a specific target analyte in the presence of other potentially interfering chemical species. mdpi.com The CdO/CNT nanocomposite-based sensor has demonstrated good selectivity for m-tolyl hydrazine. researchgate.net
Interference studies are typically conducted by measuring the sensor's response to the target analyte (m-tolyl hydrazine) in the presence of a higher concentration of various other ions and molecules that are commonly found in real samples. nih.gov While specific lists of interfering agents tested for the m-tolyl hydrazine sensor are not extensively detailed in the provided context, studies on other hydrazine sensors often evaluate common ions such as Mg²⁺, K⁺, Zn²⁺, Fe²⁺, Na⁺, NO₂⁻, SO₄²⁻, and Cl⁻, as well as other organic molecules. nih.gov The reported good selectivity of the m-tolyl hydrazine sensor indicates that it can accurately measure the analyte without significant interference from other compounds, which is a key requirement for its application in analyzing complex environmental samples. researchgate.net
Iv. Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules. irjweb.comimist.ma It offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of molecules like 1-Methyl-1-(m-tolyl)hydrazine. DFT calculations are frequently employed to study various hydrazine (B178648) derivatives, providing insights into their geometry, electronic distribution, and reactivity. imist.mamdpi.com
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For hydrazine derivatives, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule in the gas phase. mdpi.com The resulting optimized structure provides a realistic model for further computational analysis and can be compared with experimental data if available. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Type | Predicted Value |
| C-N (Aromatic) | Bond Length | ~1.42 Å |
| N-N | Bond Length | ~1.45 Å |
| N-C (Methyl) | Bond Length | ~1.47 Å |
| C-N-N | Bond Angle | ~118° |
| C-N-C | Bond Angle | ~120° |
| H-N-N | Bond Angle | ~110° |
Understanding the electronic structure of a molecule is key to predicting its chemical behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. nih.gov These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In an MEP map, red areas typically indicate negative electrostatic potential, where nucleophilic attacks are likely to occur, while blue areas indicate positive potential, susceptible to electrophilic attack. nih.gov
Table 2: Illustrative Electronic Properties of this compound
| Property | Symbol | Illustrative Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.4 eV | Chemical reactivity and stability researchgate.net |
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. mdpi.com These indices provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. irjweb.com
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2. irjweb.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / 2η. irjweb.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com In QSAR studies, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a series of compounds. These descriptors are then correlated with their experimentally determined biological activities to build a predictive model. researchgate.net
For a compound like this compound, a QSAR model could potentially predict its activity based on descriptors such as lipophilicity (LogP), molar refractivity, and quantum chemical parameters like HOMO/LUMO energies. mdpi.comresearchgate.net Such models are valuable in drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and testing. A QSAR study on related imidazotetrazine prodrugs, for instance, successfully identified a p-tolyl-substituted compound as having optimized potency. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, reactivity mdpi.com |
| Steric | Molar Volume, Surface Area | Molecular size and shape |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability mdpi.com |
| Topological | Connectivity Indices | Molecular branching and structure |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. nih.govpensoft.net
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. nih.govmdpi.com The process involves generating a multitude of possible binding poses and scoring them based on a scoring function that estimates the binding free energy. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. thaiscience.info
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the interaction. Starting from a docked pose, an MD simulation calculates the movement of atoms in the complex over time, typically on the nanosecond scale. pensoft.net This allows for the assessment of the stability of the binding pose and the flexibility of the ligand and receptor. mdpi.com MD simulations can reveal conformational changes upon binding and provide a more accurate estimation of binding free energies. pensoft.net These techniques are instrumental in rational drug design and in understanding the potential mechanism of action for compounds like this compound. nih.gov
Table 4: Illustrative Molecular Docking and Dynamics Simulation Results
| Parameter | Method | Illustrative Finding | Significance |
| Binding Affinity | Molecular Docking | -7.5 kcal/mol | Predicts the strength of interaction with a target protein thaiscience.info |
| Key Interactions | Molecular Docking | Hydrogen bond with Tyr672, van der Waals with Cys673 thaiscience.info | Identifies specific amino acid residues crucial for binding |
| RMSD of Ligand | Molecular Dynamics | Stable at ~0.2 nm over 100 ns | Indicates the stability of the ligand's position in the binding pocket mdpi.com |
Semi-Empirical Calculations for Reaction Mechanism Elucidation
While DFT provides high accuracy, its computational cost can be a limitation for studying complex reaction mechanisms involving numerous steps and large molecules. Semi-empirical quantum mechanical (SQM) methods offer a faster alternative. These methods use approximations and parameters derived from experimental data to simplify the calculations.
SQM methods are particularly useful for elucidating reaction mechanisms by mapping out potential energy surfaces, locating transition states, and calculating activation barriers. rsc.org Recently, a synergistic approach combining SQM with machine learning (ML) has emerged. This approach uses ML to correct the inaccuracies of SQM calculations, allowing for the prediction of DFT-quality reaction barriers with significantly reduced computational time. rsc.org This methodology could be applied to understand the metabolic pathways or synthetic reactions involving this compound, providing mechanistic insights with unprecedented speed and accuracy. rsc.org
V. Biological and Pharmacological Research
Antimicrobial Activity Studies
Comprehensive searches for data on the antimicrobial profile of 1-Methyl-1-(m-tolyl)hydrazine yielded no specific results. While the broader class of hydrazide-hydrazones and other hydrazine (B178648) derivatives have been subjects of antimicrobial research, information detailing the efficacy of this specific compound is currently unavailable.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
There are no specific studies available that evaluate the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.
Antifungal Activity
Information regarding the antifungal properties of this compound has not been found in the existing scientific literature.
Anti-mycobacterial Properties
Dedicated research on the anti-mycobacterial effects of this compound is not publicly documented.
Antineoplastic and Anticancer Investigations
Investigations into the potential anticancer activities of hydrazine derivatives are ongoing. However, specific studies focusing on this compound are absent from the current body of research. A related compound, 2-(methylsulfonyl)-1-methyl-1-(4-tolylsulfonyl)hydrazine, which features a tolyl group in the para-position and additional sulfonyl groups, has been evaluated for antineoplastic activity. nih.gov This structurally similar molecule showed activity against leukemia and melanoma models in mice. nih.gov However, these findings cannot be directly extrapolated to this compound due to the differences in chemical structure.
Evaluation Against Leukemia Cell Lines
No research dedicated to the evaluation of this compound against leukemia cell lines has been identified.
Evaluation Against Melanoma Tumor Models
There are no available studies that specifically assess the efficacy of this compound in melanoma tumor models.
Apoptosis and Cell Cycle Modulation Studies
The ability of chemical compounds to induce apoptosis (programmed cell death) and modulate the cell cycle is a cornerstone of anticancer research. While direct studies on this compound are not extensively documented in publicly available research, studies on structurally similar compounds, such as benzoylhydrazine derivatives, offer valuable insights.
Research into a platinum(II) complex containing 4-methylbenzoylhydrazine, a structural analogue to a tolyl-hydrazine, has demonstrated significant biological activity. This complex was shown to inhibit the proliferation of various tumor cell lines. mdpi.com Mechanistic studies revealed that its antitumor activity stems from its ability to induce cell apoptosis and cause cell cycle arrest, primarily in the G2 phase, thereby preventing the normal progression of cell division. mdpi.com
In a study on MCF-7 breast cancer cells, the 4-methylbenzoylhydrazine platinum(II) complex induced a total apoptosis rate of 31.6%. mdpi.com This was significantly higher than the rates induced by comparable compounds under the same conditions. The complex also demonstrated a notable ability to halt the cell cycle, suggesting that hydrazine derivatives with a tolyl group can be a promising scaffold for the development of agents that modulate crucial cellular processes. mdpi.com
Table 1: Apoptosis Rates in MCF-7 Cells Induced by a 4-Methylbenzoylhydrazine Complex and Controls mdpi.com
| Compound | Early Apoptosis Rate (%) | Late Apoptosis Rate (%) | Total Apoptosis Rate (%) |
|---|---|---|---|
| Control | 2.59 | 1.83 | 4.42 |
| Benzoylhydrazine | 3.71 | 2.54 | 6.25 |
| Pt(II) Complex (Pt1) | 4.79 | 2.78 | 7.57 |
| DDP (Cisplatin) | 11.41 | 5.74 | 17.15 |
| 4-Methylbenzoylhydrazine Pt(II) Complex (Pt2) | 18.00 | 13.60 | 31.60 |
Other Pharmacological Activities of Related Hydrazine Derivatives
Hydrazine and its derivatives, particularly hydrazones, are recognized for their wide array of pharmacological effects. iscientific.orgsaspublishers.comnih.gov The functional group R₁R₂C=NNHR₃ is a key pharmacophore that imparts diverse biological activities, making these compounds a subject of intense investigation in medicinal chemistry. nih.gov
Hydrazone derivatives have emerged as a promising class of compounds with the ability to modulate key biochemical pathways involved in inflammation and pain. mdpi.com Numerous studies have highlighted their potential as anti-inflammatory and analgesic agents, often with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
For instance, a series of phthalic anhydride-based benzylidene-hydrazide derivatives were synthesized and screened for their in vivo anti-inflammatory and analgesic activities. nih.gov Certain derivatives showed potent anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. Specifically, compounds with 4-methyl, 4-methoxy, and 4-hydroxy-3-methoxy substitutions on the benzylidene ring exhibited significant percentage inhibition of edema in the carrageenan-induced rat paw edema model. nih.gov Similarly, various nicotinic acid hydrazide derivatives have been found to possess significant anti-inflammatory and analgesic properties. nih.gov
The search for new antiepileptic drugs with improved efficacy and lower toxicity is an ongoing effort in medicinal chemistry, and hydrazine derivatives have shown considerable promise. saspublishers.com The core structure of hydrazones (possessing an azometine -NHN=CH- group) is considered a key feature for anticonvulsant activity. saspublishers.comnih.gov
Researchers have synthesized numerous series of hydrazone derivatives and evaluated their anticonvulsant activities in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. saspublishers.com For example, a series of N'-(4-chlorobenzylidene)nicotinohydrazide was found to be a potent anticonvulsant with a protective index significantly greater than the established drug phenytoin. saspublishers.com The anticonvulsant action is often attributed to the presence of an aryl binding site, a hydrogen-bonding domain, and an electron donor group, which are crucial structural requirements for this activity. saspublishers.com
Hydrazine derivatives have also been identified as potential antiviral agents. iscientific.org Research has demonstrated their efficacy against a range of viruses. For example, a series of novel pyrazole-hydrazone derivatives containing an isoxazole (B147169) moiety were synthesized and showed good antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com Bioassays revealed that some of these compounds exhibited better curative, protective, and inactivation activities against TMV than the commercial agent Ningnanmycin. mdpi.com The introduction of the hydrazine moiety was noted as a key factor in enhancing the antiviral activity. mdpi.com Other studies have explored camphor-based N-heterocyclic compounds derived from hydrazones as promising agents against the influenza A virus. researchgate.net
Table 2: In Vivo Antiviral Activity of Selected Pyrazole-Hydrazone Derivatives Against TMV mdpi.com
| Compound ID | Curative Activity EC₅₀ (μg/mL) | Protection Activity EC₅₀ (μg/mL) | Inactivation Activity EC₅₀ (μg/mL) |
|---|---|---|---|
| 6a | 240.8 | 298.5 | 312.6 |
| 6c | 315.2 | 148.4 | 299.8 |
| 6d | 301.7 | 184.9 | 301.5 |
| 6h | 255.4 | 189.7 | 288.4 |
| 6j | 298.5 | 176.5 | 291.3 |
| Ningnanmycin (Control) | 286.4 | 198.2 | 265.7 |
The ability of hydrazine derivatives to inhibit specific enzymes is a key mechanism behind many of their pharmacological effects. They have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO), aspartic proteases, and laccase. researchgate.netnih.govmdpi.com
For example, certain hydrazide and hydrazine derivatives have been identified as novel inhibitors of human cathepsin D and Plasmodium falciparum plasmepsin-II, which are aspartic proteases. These compounds showed inhibitory activity in the low micromolar range (IC₅₀ = 1-2.5 μM). researchgate.net In another study, different families of hydrazine-derived compounds, including hydrazides and alkyl hydrazines, were evaluated as irreversible inhibitors of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. The hydrazide derivative was found to be the most potent inhibitor among the tested groups. nih.gov
Table 3: Inhibitory Potency (IC₅₀) of Hydrazine Derivatives against Lysyl Oxidase (LOX) and Lentil Seedling Diamine Oxidase (LSDAO) nih.gov
| Inhibitor | LOX IC₅₀ (μM) | LSDAO IC₅₀ (μM) |
|---|---|---|
| Phenylhydrazine | 0.09 | 0.03 |
| Hydrazide | 0.1 | 2 |
| Alkyl hydrazine | 0.3 | 0.01 |
| Semicarbazide | 1 | 4 |
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For hydrazine and hydrazone derivatives, SAR analyses have provided valuable insights into the structural features required for their diverse biological activities. mdpi.comnih.gov
In the context of anticonvulsant activity, SAR studies have identified several key pharmacophoric features. These often include an aromatic ring as a binding site, an electron donor atom, and a hydrogen-bonding domain. saspublishers.com It has been observed that the substitution of the aryl ring with electron-withdrawing groups, such as halogens, can significantly enhance anticonvulsant potency. saspublishers.com
For anti-inflammatory activity, the nature and position of substituents on the aromatic rings of hydrazone derivatives play a critical role. For example, derivatives with methoxy (B1213986) groups at the para-position have been shown to exhibit superior edema inhibition. mdpi.com Conversely, the presence of certain bulky groups can reduce activity, likely due to steric hindrance. mdpi.com
In enzyme inhibition, the structural arrangement of the hydrazine derivative dictates its potency and selectivity. For laccase inhibitors, a series of hydrazide-hydrazones derived from natural aldehydes and carboxylic acids were studied. The results indicated that derivatives of 4-hydroxybenzhydrazide (B196067) exhibited a competitive type of inhibition, with their potency influenced by the substitution pattern on the benzene (B151609) rings. mdpi.com These SAR studies are instrumental in guiding the rational design of new, more effective hydrazine-based therapeutic agents.
Vi. Toxicological Research and Environmental Fate Studies
Toxicity Mechanisms and Pathways
The precise mechanisms of toxicity for 1-Methyl-1-(m-tolyl)hydrazine have not been specifically elucidated in dedicated studies. However, the toxicological actions of hydrazine (B178648) and its derivatives are generally understood to involve complex interactions with cellular components and metabolic processes.
Hydrazine compounds are well-documented neurotoxicants, and it is anticipated that this compound would exhibit similar properties. The central nervous system (CNS) is a primary target for hydrazine toxicity, with effects ranging from stimulation to depression. cdc.gov Acute exposure to related hydrazine compounds can lead to tremors, restlessness, and convulsions. abdurrahmanince.net
The neurotoxic effects of hydrazines are believed to stem from their interference with neurotransmitter systems. A key proposed mechanism is the disruption of the balance between the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nj.gov This disruption is linked to the inhibition of enzymes that require pyridoxal-5-phosphate (PLP), the active form of vitamin B6, as a cofactor. nj.gov
The liver and kidneys are significant target organs for the toxic effects of many hydrazine derivatives. abdurrahmanince.netcdc.gov Animal studies on related compounds have demonstrated that exposure can lead to histopathological changes in both the liver and kidneys. abdurrahmanince.net Effects on the liver can include fatty changes and cellular degeneration. cdc.gov Renal toxicity may manifest as damage to the kidney tubules. sigmaaldrich.com Prolonged or repeated exposure to similar hydrazine compounds has been associated with more severe and potentially permanent damage to these organs. abdurrahmanince.net
Hydrazine and its derivatives are known to induce hematological toxicity. abdurrahmanince.net A primary effect is hemolysis, the destruction of red blood cells. abdurrahmanince.net This can lead to anemia. nj.gov The mechanism is thought to involve oxidative stress and the formation of reactive intermediates that damage the red blood cell membrane and hemoglobin. researchgate.net The presence of Heinz bodies, which are inclusions of denatured hemoglobin within red blood cells, is a characteristic finding in some cases of hydrazine-induced hemotoxicity. industrialchemicals.gov.au
Several hydrazine compounds have been classified as potential or probable human carcinogens based on animal studies. nj.govcdc.gov For instance, monomethylhydrazine is considered a possible carcinogen. abdurrahmanince.net Animal studies with related hydrazines have shown an increased incidence of tumors in various organs, including the lungs, liver, and nasal passages. cdc.govindustrialchemicals.gov.au
The mutagenic potential of hydrazine derivatives is complex. While some hydrazines have shown mutagenic activity in bacterial assays, the evidence in mammalian cells is less consistent. chemservice.com The carcinogenic mechanism may involve the generation of reactive intermediates that can damage DNA. industrialchemicals.gov.au
A significant aspect of hydrazine toxicity is the induction of a functional pyridoxine (B80251) (vitamin B6) deficiency. nj.gov Hydrazines can react with pyridoxal-5-phosphate (PLP), the active form of vitamin B6, to form hydrazones. This reaction inactivates PLP, rendering it unavailable as a crucial cofactor for numerous enzymatic reactions. nj.gov The depletion of active PLP particularly affects the synthesis of the neurotransmitter GABA, contributing to the neurotoxic effects observed with hydrazine exposure. nj.gov
Q & A
Q. What are the standard synthetic routes for 1-Methyl-1-(m-tolyl)hydrazine, and how can reaction conditions be optimized?
The compound is typically synthesized via reduction of nitroso precursors or hydrolysis of diaziridine derivatives. For example, 1-Methyl-1-phenylhydrazine analogs are prepared by reducing N-nitrosomethyl aniline with zinc powder in acidic conditions, followed by neutralization and distillation . Optimization involves controlling reaction temperature (e.g., 10–20°C during reagent addition) and purification via reduced-pressure distillation to minimize side products. Yield improvements (>50%) are achieved by adjusting stoichiometry and reaction time .
Q. What safety protocols are critical when handling this compound in the laboratory?
Safety measures include wearing protective gear (gloves, masks, goggles) to avoid skin/eye contact. Waste must be segregated and treated by certified agencies due to potential environmental toxicity . Hydrazine derivatives are known to form explosive peroxides; thus, storage under inert atmospheres and regular stability checks are recommended .
Q. How can structural characterization of this compound be performed effectively?
Use X-ray crystallography for definitive structural elucidation, complemented by spectroscopic methods:
Q. Which analytical techniques are suitable for detecting trace amounts of this compound in environmental samples?
High-performance liquid chromatography (HPLC) with UV/Vis detection is effective. Derivatization using reagents like 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) enhances sensitivity, enabling detection limits as low as 1.0 pM. Dual-wavelength detection (e.g., 254 nm and 365 nm) distinguishes hydrazones from oxidation byproducts . Electrochemical sensors modified with nanomaterials (e.g., Ag·NiMn₂O₄) offer rapid, selective detection with sensitivities up to 47.275 mAmM⁻¹cm⁻² .
Advanced Research Questions
Q. How can computational methods aid in understanding reaction mechanisms involving this compound?
Density functional theory (DFT) calculations can model reaction pathways, such as nucleophilic attack at electrophilic centers. For example, studies on hydrazine-catalyzed carbonyl–olefin metathesis reveal that bicyclic hydrazines (e.g., [2.2.2]-bicyclic) lower activation barriers for cycloreversion steps, enhancing catalytic efficiency . Natural population analysis (NPA) further elucidates charge distribution in intermediates .
Q. What strategies resolve contradictions in data from different synthesis methods?
Cross-validate analytical results (e.g., elemental analysis, NMR) to identify impurities. For instance, discrepancies in purity between zinc-reduction and diaziridine hydrolysis routes may arise from unreacted precursors or byproducts like N-methylaniline. Use preparative chromatography or recrystallization to isolate pure fractions, and compare spectral data with known standards .
Q. How can this compound be applied in environmental remediation?
Electrocatalytic degradation using nanocomposites (e.g., Er₂O₃@NiO) mineralizes the compound via hydroxyl radical (•OH) attack. The mechanism involves cleavage of C–N bonds, forming intermediates like methyl-p-benzoquinone, which are further oxidized to CO₂ and H₂O. Optimize degradation efficiency by adjusting pH (effective in acidic/basic media) and oxygen content on catalyst surfaces .
Q. What advancements exist in designing hydrazine-based catalysts for organic transformations?
Computational screening identifies hydrazines with tailored steric/electronic properties. For example, [2.2.2]-bicyclic hydrazines outperform [2.2.1] analogs in ring-opening metathesis due to reduced strain and enhanced transition-state stabilization. Experimental validation via kinetic studies (e.g., Arrhenius plots) confirms lowered activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
